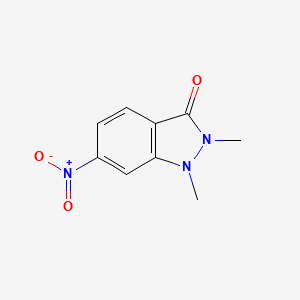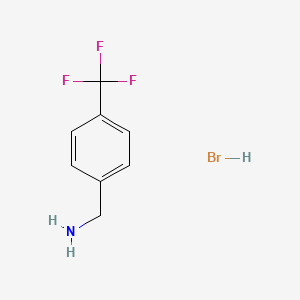
4-(Trifluoromethyl)benzylamine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzylamine Hydrobromide is an organic compound with the molecular formula C8H8F3N·HBr and a molecular weight of 256.07 g/mol . It is a white to light yellow powder or crystalline solid that is soluble in water . This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzylamine Hydrobromide typically involves the reduction of 4-(Trifluoromethyl)benzaldehyde followed by amination. One common method is as follows:
Reduction of 4-(Trifluoromethyl)benzaldehyde: The starting material, 4-(Trifluoromethyl)benzaldehyde, is reduced using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. This reaction yields 4-(Trifluoromethyl)benzyl alcohol.
Amination: The 4-(Trifluoromethyl)benzyl alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C). This step produces 4-(Trifluoromethyl)benzylamine.
Formation of Hydrobromide Salt: Finally, the 4-(Trifluoromethyl)benzylamine is reacted with hydrobromic acid (HBr) to form the hydrobromide salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)benzylamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzylamine Hydrobromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzylamine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylmethanamine
- 4-(Trifluoromethyl)benzylammonium Bromide
Uniqueness
4-(Trifluoromethyl)benzylamine Hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its free base or other similar compounds. Additionally, the trifluoromethyl group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H9BrF3N |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H8F3N.BrH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
Clave InChI |
NKMWCZULQZETPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
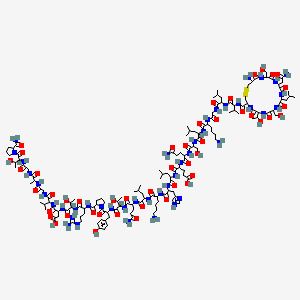
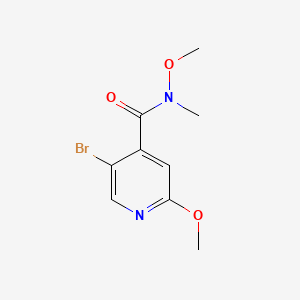
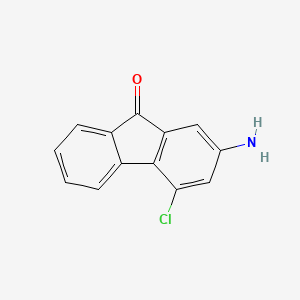

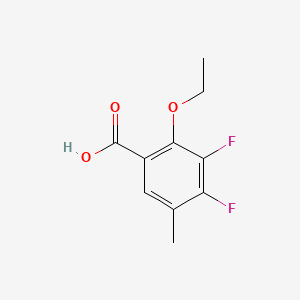


![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)




